molecular formula C11H13BrO4S B1470518 3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid CAS No. 1506328-26-2

3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid

Cat. No.: B1470518
CAS No.: 1506328-26-2
M. Wt: 321.19 g/mol
InChI Key: ONXVLPREBBEKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid is an organic compound characterized by the presence of a bromobenzene sulfonyl group attached to a dimethylpropionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,2-dimethylpropionic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzene sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

    Esterification and Amidation: Products include esters and amides derived from the carboxylic acid group.

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: A related compound used in similar synthetic applications.

    4-Bromobenzenesulfonic acid: Another related compound with similar chemical properties.

Uniqueness

3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid is unique due to the presence of both the bromobenzene sulfonyl group and the dimethylpropionic acid moiety.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4S/c1-11(2,10(13)14)7-17(15,16)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVLPREBBEKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid
Reactant of Route 3
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid
Reactant of Route 4
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.